molecular formula C24H23N3O2S2 B12033831 N-([1,1'-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 577998-00-6

N-([1,1'-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12033831
CAS No.: 577998-00-6
M. Wt: 449.6 g/mol
InChI Key: XYISGVQFIVCQMZ-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidinone derivative featuring a thioacetamide linker and a biphenyl substituent. Its core structure includes a 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine scaffold, which is critical for interactions with biological targets such as kinases or enzymes. The biphenyl group enhances hydrophobic interactions, while the thioether linkage contributes to conformational flexibility and redox activity .

Properties

CAS No.

577998-00-6

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)21-15(2)16(3)31-22(21)26-24(27)30-14-20(28)25-19-13-9-8-12-18(19)17-10-6-5-7-11-17/h5-13H,4,14H2,1-3H3,(H,25,28)

InChI Key

XYISGVQFIVCQMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the biphenyl group: This can be achieved through Suzuki coupling reactions.

    Synthesis of the thieno[2,3-d]pyrimidin-2-yl moiety: This might involve cyclization reactions starting from appropriate thiophene and pyrimidine precursors.

    Thioether formation: The final step could involve the reaction of the biphenyl and thieno[2,3-d]pyrimidin-2-yl intermediates with a suitable thioacetic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions might target the carbonyl group in the thieno[2,3-d]pyrimidin-2-yl moiety.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a therapeutic agent targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the acetamide moiety or the pyrimidinone core:

Compound Name Substituents (R-group) Key Features
Target Compound Biphenyl-2-yl Enhanced hydrophobicity for π-π stacking; moderate steric bulk
N-(p-tolyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-68-2) p-Tolyl Increased lipophilicity; potential for improved membrane permeability
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573945-54-7) Chloro-methoxy-methylphenyl Electron-withdrawing groups may alter electronic density and binding
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-59-1) 3,4-Difluorophenyl Fluorine atoms enhance metabolic stability and hydrogen-bonding potential

Core Modifications :

  • Thienopyrimidinone vs. Triazole: Compounds like 573945-54-7 replace the pyrimidinone with a triazole ring, reducing planarity and altering binding modes .
  • Amino vs.
Physicochemical Properties
Property Target Compound N-(p-tolyl) Derivative N-(3,4-Difluorophenyl) Derivative
Melting Point Not reported Not reported Not reported
LogP (Predicted) ~3.5 (High lipophilicity) ~3.8 ~3.2 (Fluorine reduces logP)
Solubility Low in water Moderate in DMSO Moderate in ethanol

Notes:

  • The biphenyl group in the target compound contributes to low aqueous solubility, necessitating formulation adjuvants. Fluorinated analogues (e.g., 618427-59-1) show slightly improved solubility due to polar fluorine atoms .

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a biphenyl moiety linked to a thieno[2,3-d]pyrimidine derivative through a thioacetamide functional group. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Studies have indicated that this compound exhibits significant biological activity, particularly in anticancer research. The following sections detail specific findings related to its efficacy against cancer cell lines and its mechanism of action.

Anticancer Activity

Research has demonstrated that N-([1,1'-Biphenyl]-2-yl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide may inhibit specific cancer-related pathways.

Case Studies

  • Inhibition of Polo-like Kinase 1 (Plk1) :
    • A study indicated that derivatives similar to this compound showed promising inhibition of Plk1 activity, which is crucial for mitotic progression in cancer cells. The IC50 values for related compounds ranged from 1.49 to 2.94 μM, suggesting effective inhibition compared to controls .
    • Table 1 : Inhibitory Activity of Related Compounds at Plk1 PBD
    CompoundIC50 (μM)
    Compound A1.49
    Compound B2.94
    Control14.74
  • Cell Viability Assays :
    • Various cell lines were treated with the compound to assess cytotoxicity. Results showed a dose-dependent decrease in viability across several cancer types.
    • Table 2 : Cell Viability Results
    Cell LineIC50 (μM)
    HeLa5.0
    MCF76.5
    A5494.8

The proposed mechanism involves the interaction of the compound with key proteins involved in cell cycle regulation and apoptosis. The thieno[2,3-d]pyrimidine scaffold is known for its ability to interfere with kinase signaling pathways.

Structure-Activity Relationship (SAR)

The modification of the biphenyl and thienopyrimidine portions has been explored to enhance potency and selectivity:

  • Substituents on the biphenyl ring can significantly affect binding affinity and metabolic stability.

Table 3 : SAR Findings

ModificationEffect on Activity
Fluorine substitutionIncreased potency
Methyl groups on thienoImproved solubility

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